Evocalcet is a novel oral calcimimetic compound [, , , , , , , , , , , , , , , , , , , , , , , , , ]. It functions as an allosteric modulator of the calcium-sensing receptor (CaSR) [, , , , , , , , , , , , , , , , , , , , ]. Developed by Kyowa Hakko Kirin Co., Ltd., in Japan [], evocalcet was designed to improve upon several issues associated with the first-generation calcimimetic, cinacalcet [, , ]. Its primary role in scientific research lies in the investigation of its potential for managing secondary hyperparathyroidism (SHPT) [, , , , , , , , , , , , , , , , , , , , , , , , , ] and other CaSR-related pathophysiologies [].
Evocalcet is a novel oral calcimimetic agent developed primarily for the treatment of secondary hyperparathyroidism, particularly in patients undergoing hemodialysis. It was synthesized by Mitsubishi Tanabe Pharma Corporation and is chemically classified as a naphthylethylamine derivative. Evocalcet functions by activating the calcium-sensing receptor, thereby regulating parathyroid hormone levels, calcium, and phosphate concentrations in the body. This compound has been noted for its efficacy similar to that of cinacalcet but with a better safety profile, particularly regarding gastrointestinal side effects .
Evocalcet is synthesized through a series of chemical reactions involving naphthalene and ethylamine derivatives. The synthesis process includes:
The synthesis has been characterized to identify any process-related impurities, which can affect the efficacy and safety of the final product .
The molecular structure of evocalcet features a naphthylethylamine skeleton. Its chemical formula is CHN, and it possesses a molecular weight of approximately 278.37 g/mol. The compound's structural characteristics include:
Evocalcet undergoes several key chemical reactions relevant to its pharmacological activity:
Evocalcet acts primarily by activating the calcium-sensing receptor located on parathyroid cells. This mechanism involves:
Evocalcet exhibits several notable physical and chemical properties:
Evocalcet has significant applications in clinical settings:
SHPT arises from a cascade of mineral imbalances in progressive CKD. Declining renal function impairs phosphate excretion and reduces calcitriol synthesis, triggering hypocalcemia and diminished activation of parathyroid vitamin D receptors (VDR). These disturbances initiate a maladaptive feedback loop: hypocalcemia directly stimulates PTH secretion, while reduced VDR signaling and hyperphosphatemia accelerate parathyroid hyperplasia. The resulting sustained PTH elevation drives high bone turnover and contributes to ectopic calcification through increased calcium-phosphate product (Ca×P). Notably, fibroblast growth factor-23 (FGF-23) rises early in CKD to promote phosphaturia, but exacerbates SHPT by suppressing renal 1α-hydroxylase activity, further reducing active vitamin D [3] [7].
Key Pathophysiological Mechanisms in SHPT:Table 1: Pathophysiological Mechanisms in SHPT Progression
Mechanism | Consequence | Clinical Impact |
---|---|---|
Reduced GFR | Phosphate retention | Hyperphosphatemia stimulates PTH synthesis |
Diminished renal 1α-hydroxylase | Low calcitriol | Reduced VDR-mediated PTH suppression |
Parathyroid hyperplasia | Nodular gland transformation | Autonomous PTH secretion |
Elevated FGF-23 | Phosphaturia; vitamin D suppression | Exacerbated hypocalcemia |
Calcium receptor downregulation | Increased calcium set-point | Resistance to calcium-mediated PTH suppression |
This pathophysiology culminates in refractory biochemical abnormalities: persistent hyperparathyroidism (PTH >800 pg/mL), hyperphosphatemia, and elevated Ca×P product. These parameters correlate strongly with cardiovascular mortality—patients with PTH >600 pg/mL face a 52% higher risk of cardiovascular death than those within target ranges (150-300 pg/mL) [7] [8]. The skeletal manifestations—collectively termed CKD-mineral bone disorder (CKD-MBD)—range from osteitis fibrosa cystica (high-turnover disease) to adynamic bone disease, predisposing to fractures and deformities [3].
The CaSR is a master regulator of systemic calcium homeostasis. This Class C G-protein coupled receptor detects subtle fluctuations in extracellular ionized calcium (Ca²⁺), modulating PTH secretion within seconds. Receptor activation engages Gαq/11 and Gαi signaling pathways, inhibiting PTH exocytosis and gene transcription. Simultaneously, it stimulates proteolytic cleavage of stored PTH within secretory vesicles, preventing hormone release. In CKD, diminished CaSR expression—particularly in nodular hyperplastic tissue—raises the calcium set-point, requiring higher serum calcium concentrations to suppress PTH secretion [6] [10].
Beyond parathyroid regulation, the CaSR exhibits pleiotropic expression in renal tubules, bone, and vasculature. In the kidney, tubular CaSR activation:
This renal CaSR activity provides a counter-regulatory mechanism to prevent hypercalcemia during calcimimetic therapy. In bone, osteoblast CaSRs mediate calcium uptake for mineralization, while vascular CaSRs may influence smooth muscle calcification—though this role remains controversial [5] [6].
The calcimimetic era began with cinacalcet hydrochloride, the first FDA-approved CaSR modulator (2004). As a positive allosteric modulator, cinacalcet binds the CaSR's transmembrane domain, enhancing receptor sensitivity to extracellular calcium. Clinical trials demonstrated robust PTH reduction (mean decrease: 290 pg/mL) with concomitant calcium and phosphorus lowering—effects not achievable with vitamin D analogs. However, cinacalcet presented significant clinical limitations:
Table 2: Biochemical Profiles of Calcimimetic Agents
Parameter | Cinacalcet | Evocalcet | Etelcalcetide |
---|---|---|---|
PTH Reduction | ~50% | ~60-70% | ~55-65% |
Serum Calcium | Decrease | Decrease | Decrease |
Serum Phosphorus | Slight decrease | Slight decrease | Slight decrease |
FGF-23 Reduction | Moderate | Significant | Significant |
Dosing Frequency | Daily | Daily | Thrice-weekly IV |
Evocalcet emerged from targeted molecular optimization of cinacalcet's phenylalkylamine scaffold. Structural modifications replaced cinacalcet’s naphthalene moiety with a pyrrolidine-acetic acid group (chemical name: 2-{4-[(3S)-3-{[(1R)-1-(naphthalen-1-yl)ethyl]amino}pyrrolidin-1-yl]phenyl}acetic acid). This redesign achieved:
Table 3: Molecular Characteristics of Calcimimetics
Characteristic | Cinacalcet | Evocalcet |
---|---|---|
Chemical Class | Phenylethylamine | Pyrrolidine acetic acid |
Molecular Weight | 361.5 g/mol | 374.5 g/mol |
LogP | 5.43 | 3.82 |
CYP2D6 Inhibition | Strong (IC50: 11nM) | Negligible |
Transporter-Mediated Absorption | No | MCT-dependent |
Preclinical models demonstrated evocalcet’s superior tissue protection. In adenine-induced CKD rats, evocalcet (0.3 mg/kg/day) reduced aortic calcium content by 63% and cardiac calcification by 71% versus controls—effects mediated through PTH suppression and reduced Ca×P product. Histology confirmed attenuated parathyroid hyperplasia, with treated animals showing 45% smaller parathyroid cells and reduced proliferative indices. These findings suggest potential disease-modifying effects beyond biochemical control [5].
Clinically, evocalcet’s optimized pharmacokinetics translate to enhanced tolerability. Phase 3 trials in Japanese hemodialysis patients demonstrated equivalent PTH reduction to cinacalcet (75.7% vs. 79.3% achieving target PTH) with significantly lower nausea incidence (5.8% vs. 19.4%) [1]. This improved profile positions evocalcet as a second-generation therapeutic cornerstone for SHPT management, particularly in patients intolerant to first-generation calcimimetics.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7